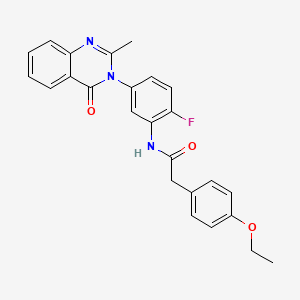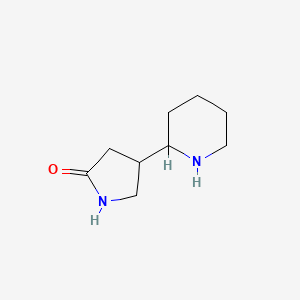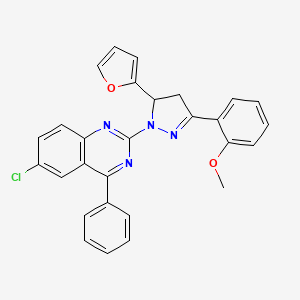
6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C28H21ClN4O2 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tubulin Polymerization Inhibition
Compounds with structures similar to the one have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. For example, a series of indenopyrazoles, structurally related to quinazolines, showed promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells, without affecting antimicrobial and antimalarial activities at relevant concentrations (Minegishi et al., 2015).
Antitumor Activities
Quinazoline derivatives have been synthesized and evaluated for their biological activities in vitro, showing inhibitory effects against tumor cells. Some compounds demonstrated potent antitumor agents with high antiproliferative activities against tumor cells in vitro, and one compound, in particular, could induce late apoptosis of A549 cells at high concentrations and arrest the cell cycle of A549 cells in the G0/G1 phase at tested concentrations. This compound could also inhibit the activity of wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) with significant efficiency (Zhang et al., 2019).
Vasorelaxant Properties
Some synthesized compounds combining benzofuran and pyrazoline structures exhibited significant vasodilatation properties in isolated thoracic aortic rings of rats, suggesting potential applications in cardiovascular research and drug development (Hassan et al., 2014).
Antimicrobial Activities
Compounds with a furan moiety have been synthesized and showed potential as antimicrobial agents, providing insights into the development of new therapeutic drugs for infectious diseases. For instance, some novel naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus were synthesized and showed promising effects against tested Gram-positive and negative bacteria and fungi, indicating their potential in antimicrobial drug development (El-Wahab et al., 2011).
properties
IUPAC Name |
6-chloro-2-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O2/c1-34-25-11-6-5-10-20(25)23-17-24(26-12-7-15-35-26)33(32-23)28-30-22-14-13-19(29)16-21(22)27(31-28)18-8-3-2-4-9-18/h2-16,24H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRWCQXUIFSJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)
![3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2593949.png)
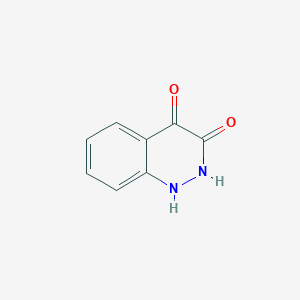
![2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2593952.png)
![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)
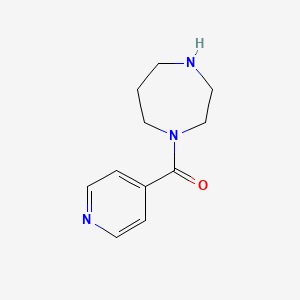
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2593963.png)
